Product packaging for Methyl 4-amino-3-hydroxybutanoate(Cat. No.:CAS No. 88550-64-5)

Methyl 4-amino-3-hydroxybutanoate

Cat. No.: B108314
CAS No.: 88550-64-5
M. Wt: 133.15 g/mol
InChI Key: QUTSKIWJUHDULC-UHFFFAOYSA-N
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Description

Synthesis and Preparation

The preparation of Methyl 4-amino-3-hydroxybutanoate (B1234501) is intrinsically linked to its parent amino acid, 4-amino-3-hydroxybutyric acid (GABOB). A common and direct method for its synthesis is the esterification of GABOB. This can be achieved under mild conditions using reagents such as trimethylchlorosilane in methanol (B129727), which facilitates the formation of the methyl ester hydrochloride in high yields. mdpi.com

The synthesis of the GABOB precursor itself can be accomplished through various routes. One notable method involves a three-step process starting from crotonic acid, which is first brominated and then treated with ammonium (B1175870) hydroxide, followed by acid-catalyzed hydration to yield (RS)-4-amino-3-hydroxybutyric acid. nih.gov Another approach begins with allyl cyanide, which undergoes an ultrasonically promoted epoxidation as a key step in a four-step synthesis. researchgate.net

For stereospecific applications, syntheses often involve protected intermediates. For instance, the (R)-enantiomer can be prepared from a protected precursor, such as methyl(R)-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate. chemicalbook.com This strategy of protecting the amine group allows for selective reactions at other parts of the molecule before a final deprotection step yields the desired product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B108314 Methyl 4-amino-3-hydroxybutanoate CAS No. 88550-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSKIWJUHDULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 4 Amino 3 Hydroxybutanoate and Its Derivatives

Classical Chemical Synthesis Approaches

Traditional organic synthesis provides a robust toolbox for the construction of methyl 4-amino-3-hydroxybutanoate (B1234501). These methods often involve multi-step sequences that allow for precise control over the molecule's structure.

Esterification Reactions for Methyl 4-amino-3-hydroxybutanoate

A primary method for obtaining this compound is through the esterification of its parent carboxylic acid, 4-amino-3-hydroxybutanoic acid. evitachem.comnih.gov This reaction is typically carried out by treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid or trimethylchlorosilane. evitachem.comnih.gov The process is often conducted under reflux conditions to drive the reaction to completion. evitachem.com This direct approach is advantageous for its straightforwardness in converting the readily available amino acid to its corresponding methyl ester.

Synthesis from Halogenated Precursors

Halogenated compounds serve as versatile starting materials for the synthesis of this compound. A notable example involves the use of methyl 4-bromo-3-oxobutyrate. nih.gov This precursor can be reduced to methyl (S)-4-bromo-3-hydroxybutyrate. nih.gov Subsequent substitution of the bromine atom with an amino group yields the desired product. The use of halogenated precursors offers a strategic advantage by allowing for the sequential introduction of the hydroxyl and amino functionalities.

Protective Group Chemistry: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) Strategies

To prevent unwanted side reactions during synthesis, the amino group of the precursor is often protected. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed for this purpose due to their stability under various reaction conditions and their ease of removal. wikipedia.orgijacskros.comorganic-chemistry.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org This acid-labile protecting group can be removed under mild acidic conditions, for instance, using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. wikipedia.org The synthesis of methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a documented example of this strategy. bicbiotech.com

The Cbz group is another widely used protecting group, often introduced by treating an amine with benzyl (B1604629) chloroformate (Cbz-Cl). ijacskros.com A key advantage of the Cbz group is its stability to basic and many acidic conditions, while it can be readily cleaved by catalytic hydrogenation. ijacskros.com The synthesis of methyl(R)-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate illustrates the application of this protective group. chemicalbook.com

Protective GroupIntroduction ReagentCleavage Condition
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl) wikipedia.org
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation ijacskros.com

Reductive Amination Methodologies

Reductive amination offers a powerful and versatile method for synthesizing amines, including the amino group in this compound. youtube.comlibretexts.org This two-part process begins with the reaction of an aldehyde or ketone with an amine to form an imine intermediate. libretexts.org This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com The reaction is often performed in a one-pot procedure, making it an efficient synthetic route. youtube.com For the synthesis of this compound, a suitable keto-ester precursor could undergo reductive amination to introduce the amino group. Biological systems also utilize reductive amination, for example, in the biosynthesis of the amino acid proline. libretexts.org

Conversions from Crotonic Acid and Allyl Cyanide Analogues

Alternative synthetic pathways to the core structure of 4-amino-3-hydroxybutanoic acid, the precursor to the methyl ester, have been developed from readily available starting materials like crotonic acid and allyl cyanide. researchgate.netnih.gov

One approach involves the bromination of crotonic acid to yield 4-bromocrotonic acid, which is then converted to 4-aminocrotonic acid using ammonium (B1175870) hydroxide. Subsequent hydration of the double bond, often catalyzed by a strong acid resin, affords 4-amino-3-hydroxybutyric acid. nih.gov

Biocatalytic and Chemoenzymatic Synthesis

In recent years, biocatalytic and chemoenzymatic approaches have gained prominence as sustainable and efficient alternatives to classical chemical synthesis. These methods utilize enzymes to catalyze specific reactions with high selectivity and under mild conditions.

Enzymes such as halohydrin dehalogenases, nitrilases, carbonyl reductases, and lipases are being explored for the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate for (R)-4-amino-3-hydroxybutanoic acid. nih.gov For instance, halohydrin dehalogenases can catalyze the enantioselective ring-opening of epoxides to produce β-hydroxy nitriles, which are precursors to the desired amino acid ester. evitachem.com

Furthermore, the enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been achieved using enzymes like β-keto ester reductase and alcohol dehydrogenase. nih.gov These enzymes can reduce the corresponding keto-ester with high optical purity. The integration of enzymatic steps with chemical reactions, known as chemoenzymatic synthesis, offers a powerful strategy to streamline the production of complex molecules like this compound. nih.gov For example, a chemoenzymatic process could involve an enzyme-catalyzed reduction followed by a chemical step for amination or esterification.

Enzyme ClassReaction CatalyzedRelevance to Synthesis
Halohydrin dehalogenaseEnantioselective epoxide ring-openingSynthesis of chiral β-hydroxy nitriles evitachem.com
Carbonyl reductaseReduction of keto groupsProduction of chiral hydroxyesters nih.gov
Lipase (B570770)Esterification / AminolysisFormation of the ester or introduction of the amino group evitachem.com
Alcohol dehydrogenaseReduction of ketones to alcoholsSynthesis of chiral hydroxybutyrates nih.gov

Enzymatic Reduction of Ketoesters

The enzymatic reduction of prochiral ketoesters stands out as a highly effective method for producing enantiomerically pure β-hydroxy esters. This biocatalytic approach is favored for its high stereoselectivity and mild reaction conditions, offering a green alternative to traditional chemical reductions.

The asymmetric reduction of methyl 4-amino-3-oxobutanoate and its derivatives is a key strategy for accessing chiral this compound. A variety of microorganisms and isolated enzymes have been explored for this transformation. For instance, a novel β-keto ester reductase (KER) from Penicillium citrinum has been successfully expressed in Escherichia coli. nih.gov This enzyme demonstrates high efficiency in catalyzing the reduction of β-keto esters, particularly alkyl 4-halo-3-oxobutyrates. nih.gov It specifically requires NADPH as a cofactor and produces the corresponding (S)-hydroxy esters with high stereospecificity. nih.gov

Similarly, the synthesis of (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB), a key intermediate for carbapenem and penem antibiotics, is achieved through the stereoselective reduction of 2-benzamidomethyl-3-oxobutanoate (BMOB). nih.gov Screening efforts have identified strains like Burkholderia gladioli ZJB-12126 that are capable of reducing BMOB to the desired (2S, 3R)-MBHB isomer. nih.gov

The table below summarizes the enzymatic reduction of various ketoesters to their corresponding hydroxybutanoate derivatives.

Ketoester SubstrateEnzyme/MicroorganismProductReference
Methyl 4-bromo-3-oxobutyrateβ-keto ester reductase (KER) from Penicillium citrinumMethyl (S)-4-bromo-3-hydroxybutyrate nih.gov
2-benzamidomethyl-3-oxobutanoate (BMOB)Burkholderia gladioli ZJB-12126(2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate (MBHB) nih.gov

Application of Specific Biocatalysts

A range of biocatalysts are employed in the synthesis of this compound and its derivatives, each offering specific advantages in terms of stereoselectivity and substrate scope.

Carbonyl Reductases: These enzymes are pivotal in the asymmetric reduction of β-ketoesters. As highlighted previously, the NADPH-dependent aldo-keto reductase from Penicillium citrinum is a prime example of a carbonyl reductase used for producing chiral hydroxybutyrates. nih.gov These enzymes are often screened from various microbial sources to find catalysts with the desired enantioselectivity for a specific substrate.

Lipases: Lipases are versatile enzymes often used for the kinetic resolution of racemic mixtures. For instance, lipase P from Amano has been used for the asymmetric hydrolysis of a prochiral diester to yield (R)-3-hydroxy-2-methylpropyl butyrate in high enantiomeric excess. researchgate.net In the context of this compound, lipases could be employed to resolve a racemic mixture of the ester, selectively hydrolyzing one enantiomer and leaving the other unreacted.

While direct examples for halohydrin dehalogenases and nitrilases in the synthesis of the title compound are less commonly reported in the immediate literature, their general application in producing chiral building blocks is well-established. Halohydrin dehalogenases are used to open epoxide rings, a potential route to creating the 3-hydroxy functionality, while nitrilases can convert nitriles to carboxylic acids, which could be a step in a multi-step synthesis of the target molecule.

Enzyme Engineering and Directed Evolution

Research has focused on the protein engineering of β-keto ester reductases (KER) to improve their characteristics for the synthesis of compounds like (S)-4-bromo-3-hydroxybutyrate, a structurally related compound to the title molecule. nih.gov Techniques such as error-prone PCR-based random mutagenesis are employed to create libraries of enzyme variants, which are then screened for improved performance. nih.gov This approach has been successful in enhancing both the thermostability and enantioselectivity of KER, making the biocatalytic process more robust and suitable for industrial-scale production. nih.gov

Whole-Cell Biotransformations and Immobilized Enzyme Systems

For practical and economic reasons, whole-cell biotransformations and immobilized enzyme systems are often preferred over using isolated enzymes.

Whole-Cell Biotransformations: Using whole microbial cells as catalysts offers several advantages. It eliminates the need for costly and time-consuming enzyme purification. The cellular environment can also provide necessary cofactors and regenerate them, simplifying the reaction setup. For example, E. coli cells co-expressing a keto ester reductase and a glucose dehydrogenase have been used in a two-phase system to achieve high productivity of (S)-4-bromo-3-hydroxybutyrate. nih.gov The glucose dehydrogenase serves to regenerate the NADPH cofactor required by the reductase. Similarly, whole-cell systems of Burkholderia gladioli have been directly used for the reduction of 2-benzamidomethyl-3-oxobutanoate. nih.gov

Immobilized Enzyme Systems: Immobilizing enzymes on solid supports can significantly improve their stability and allow for easy separation from the reaction mixture, enabling continuous processing and enzyme reuse. Lipase P-30, for instance, has been immobilized on polypropylene, allowing for its reuse in multiple cycles without a significant loss of activity or selectivity in the production of a chiral monoacetate ester. researchgate.net This approach enhances the economic viability of the enzymatic process.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer a highly efficient route to complex molecules.

Ugi Reaction and its Variations Utilizing this compound as an Amine Component

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound, with its primary amine functionality, is a suitable component for the Ugi reaction. Its use in such reactions allows for the rapid generation of diverse and complex peptide-like molecules. The presence of the hydroxyl and ester groups in the backbone of the resulting Ugi products provides further handles for post-MCR modifications, enabling the synthesis of a wide array of derivatives.

Integration of Enzymatically Generated Derivatives in Multicomponent Reactions

The synergy between biocatalysis and multicomponent reactions represents a powerful strategy in modern organic synthesis. Chiral derivatives of this compound, produced with high enantiopurity through enzymatic methods, can be directly employed in MCRs like the Ugi reaction. This chemoenzymatic approach combines the excellent stereocontrol of biocatalysis with the high efficiency and atom economy of MCRs. By using enantiomerically pure building blocks from enzymatic processes, complex stereodefined molecules can be synthesized in a streamlined and efficient manner.

Exploration of Chemical Space through Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate large libraries of structurally diverse compounds. The exploration of chemical space around a core scaffold, such as that of this compound, is particularly well-suited to MCRs, as the variation of each input component allows for the systematic modification of the final product's physical, chemical, and biological properties.

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions, both of which are extensively used in the synthesis of peptidomimetics and other biologically relevant molecules. nih.govnih.gov

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism in non-polar solvents, involving a trimolecular, cyclic transition state. organic-chemistry.org The versatility of the Passerini reaction allows for its application in the synthesis of various amino acid derivatives, including α-hydroxy-β-amino acids. wikipedia.org

The Ugi four-component reaction (U-4CR) is an extension of the Passerini reaction, incorporating a primary amine as a fourth component. The reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide produces an α-acylamino amide. nih.gov The mechanism is thought to begin with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and the carboxylate, and a final, irreversible Mumm rearrangement to yield the stable product. youtube.com The Ugi reaction is renowned for its ability to generate a vast number of diverse compounds, making it a cornerstone of combinatorial chemistry and drug discovery. nih.govyoutube.com

To synthesize derivatives of this compound, one could envision a strategy employing a bifunctional starting material in an MCR. For instance, a suitable aldehyde containing a protected amino group could serve as a key building block. By varying the other components in a Passerini or Ugi reaction, a diverse library of derivatives could be generated.

The following data table illustrates a hypothetical exploration of chemical space around a scaffold related to this compound using a Passerini-type reaction. The reaction would involve a protected amino-aldehyde, various carboxylic acids, and different isocyanides.

Table 1: Exploration of Chemical Space using a Passerini-type Reaction for the Synthesis of this compound Derivatives

Aldehyde ComponentCarboxylic AcidIsocyanideProduct StructureTheoretical Yield (%)
N-Boc-3-aminopropanalAcetic AcidMethyl Iocyanoacetate85
N-Boc-3-aminopropanalBenzoic AcidMethyl Iocyanoacetate82
N-Boc-3-aminopropanalAcetic Acidtert-Butyl Isocyanide88
N-Boc-3-aminopropanalBenzoic Acidtert-Butyl Isocyanide86
N-Cbz-3-aminopropanalAcetic AcidMethyl Iocyanoacetate83
N-Cbz-3-aminopropanalBenzoic AcidMethyl Iocyanoacetate80

This table is illustrative and based on typical yields for Passerini reactions. The specific yields would need to be determined experimentally.

Similarly, a Ugi reaction could be employed to introduce even greater diversity. By using a primary amine in addition to the other three components, a different set of derivatives with an additional point of variation can be synthesized.

Table 2: Exploration of Chemical Space using a Ugi-type Reaction for the Synthesis of this compound Derivatives

Aldehyde ComponentAmineCarboxylic AcidIsocyanideProduct StructureTheoretical Yield (%)
3-Oxopropanoic acidBenzylamineAcetic Acidtert-Butyl Isocyanide78
3-Oxopropanoic acidCyclohexylamineAcetic Acidtert-Butyl Isocyanide75
3-Oxopropanoic acidBenzylamineBenzoic Acidtert-Butyl Isocyanide72
3-Oxopropanoic acidCyclohexylamineBenzoic Acidtert-Butyl Isocyanide70
3-Oxopropanoic acidBenzylamineAcetic AcidMethyl Iocyanoacetate76
3-Oxopropanoic acidCyclohexylamineAcetic AcidMethyl Iocyanoacetate73

This table is illustrative and based on typical yields for Ugi reactions. The specific yields would need to be determined experimentally.

The power of these multicomponent strategies lies in their modularity. By simply changing one of the starting materials, a new derivative is formed, allowing for a rapid and efficient exploration of the chemical space surrounding the target molecule. The resulting libraries of compounds can then be screened for desired biological activities, accelerating the process of drug discovery and development.

Mechanistic Investigations of Chemical Transformations and Interactions

Reaction Mechanism Studies of Esterification and Aminolysis Processes

The formation and reactivity of the ester group in methyl 4-amino-3-hydroxybutanoate (B1234501) are central to its chemical characterization. The primary mechanisms involved are Fischer-Speier esterification for its synthesis and aminolysis for its conversion to amides.

Fischer-Speier Esterification: The synthesis of methyl 4-amino-3-hydroxybutanoate is typically achieved through the Fischer-Speier esterification of 4-amino-3-hydroxybutanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org This reaction is a reversible process, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: organic-chemistry.orgmasterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.combyjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. libretexts.orgbyjus.com

Interactive Data Table: Key Steps in the Fischer-Speier Esterification of 4-amino-3-hydroxybutanoic acid

StepDescriptionReactantsIntermediate/Product
1Protonation of the carbonyl oxygen4-amino-3-hydroxybutanoic acid, H⁺Protonated carboxylic acid
2Nucleophilic attack by methanolProtonated carboxylic acid, MethanolTetrahedral intermediate
3Proton transferTetrahedral intermediateActivated complex
4Elimination of waterActivated complexProtonated ester, Water
5DeprotonationProtonated esterThis compound, H⁺

Aminolysis: The ester group of this compound can undergo aminolysis, a reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction proceeds through a nucleophilic acyl substitution mechanism. acs.org A computational study on the aminolysis of methyl benzoate (B1203000) with ammonia suggests that the reaction can proceed through either a concerted or a stepwise mechanism, with the stepwise pathway being more favorable, especially when catalyzed by a second molecule of ammonia acting as a general base. nih.gov This catalytic process significantly lowers the activation energy by facilitating proton transfers. nih.gov The aminolysis of poly-3-hydroxybutyrate, a related polyester (B1180765), also demonstrates the cleavage of the ester bond by amines to form amides and alcohols. mdpi.com

Enzymatic Reaction Mechanisms and Stereochemical Outcomes

The stereochemistry of the hydroxyl and amino groups in this compound is critical for its biological activity. Enzymatic methods offer a powerful approach to control these stereocenters. While specific enzymatic studies on this compound are not extensively documented, mechanisms can be inferred from related enzymatic transformations.

Enzymatic Synthesis and Resolution: Lipases are commonly employed for the stereoselective synthesis and resolution of esters. For a molecule like this compound, a lipase (B570770) could be used in two main ways:

Enantioselective Esterification: The esterification of 4-amino-3-hydroxybutanoic acid with methanol could be catalyzed by a lipase. The enzyme would selectively acylate one enantiomer of the acid, leading to the formation of an enantiomerically enriched ester and leaving the unreacted enantiomer of the acid behind.

Enantioselective Hydrolysis: A racemic mixture of this compound could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, allowing for the separation of the remaining enantiomerically pure ester.

The stereochemical outcome of these reactions is determined by the specific lipase used and the reaction conditions. For example, in the stereoselective synthesis of a trans-aminocyclobutanol, a ketoreductase (KRED) was used to achieve high diastereoselectivity, demonstrating the power of biocatalysis in controlling stereochemistry. nih.gov

Molybdenum-Catalyzed Asymmetric Amination: While not an enzymatic reaction, the molybdenum-catalyzed asymmetric amination of α-hydroxy esters provides a chemical precedent for the stereoselective introduction of an amino group adjacent to a hydroxylated carbon. nih.gov In this process, a chiral molybdenum complex catalyzes the reaction of an α-hydroxy ester with an amine, yielding an α-amino ester with good enantioselectivity. nih.gov The proposed mechanism involves the coordination of the α-hydroxy ester to the chiral molybdenum catalyst, followed by a stereocontrolled amination step. nih.gov This highlights a potential synthetic strategy for controlling the stereochemistry of compounds like this compound.

Structure-Activity Relationship Studies (focused on chemical interactions, e.g., with receptor constructs)

The structural similarity of this compound to GABA suggests that it may interact with GABA receptors. Structure-activity relationship (SAR) studies of the parent compound, 4-amino-3-hydroxybutanoic acid (GABOB), provide significant insights into the chemical interactions that govern its biological activity.

The enantiomers of GABOB exhibit different activities at various GABA receptor subtypes. nih.gov (R)-GABOB is a more potent agonist at GABA(B) and ρ1 GABA(C) receptors than (S)-GABOB. nih.gov Conversely, at GABA(A) receptors, (S)-GABOB is the more active enantiomer. nih.gov This highlights the critical role of the stereochemistry of the hydroxyl group in determining receptor selectivity and affinity. The different stereochemical requirements of the receptors suggest that the binding pockets of these receptors have distinct topographies. nih.gov

For this compound, the presence of the methyl ester group in place of the carboxylic acid would alter its electronic and steric properties. The ester is less acidic than the carboxylic acid and is a hydrogen bond acceptor but not a donor at the carbonyl oxygen. These changes would influence its interaction with receptor binding sites. It is plausible that the ester could act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Alternatively, it might exhibit its own unique pharmacological profile due to different binding interactions. The key interactions would likely still involve hydrogen bonding from the hydroxyl and amino groups and ionic or polar interactions with the ester moiety.

Interactive Data Table: Enantioselectivity of 4-amino-3-hydroxybutanoic acid (GABOB) at GABA Receptors

Receptor SubtypeMore Potent EnantiomerType of ActivityReference
GABA(A)(S)-GABOBAgonist nih.gov
GABA(B)(R)-GABOBAgonist nih.gov
ρ1 GABA(C)(R)-GABOBFull Agonist nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for understanding the structure, properties, and interactions of this compound at the molecular level.

Conformational Analysis: The flexibility of the butane (B89635) chain in this compound allows it to adopt various conformations. Conformational analysis can identify the low-energy conformers in different environments (e.g., in solution or within a binding site). This is crucial as the biologically active conformation may not be the lowest energy conformation in an unbound state.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a receptor or enzyme. For instance, docking studies could be performed with models of GABA receptors to understand how the ester group affects binding compared to the carboxylic acid of GABA or GABOB. These studies can reveal key interactions, such as hydrogen bonds and electrostatic interactions, that contribute to binding affinity and selectivity.

QM/MM calculations provide a high level of theoretical accuracy for studying chemical reactions in complex systems like enzymes. frontiersin.org In a QM/MM approach, the region of the system where the reaction occurs (e.g., the substrate and key active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. nih.govchemrxiv.org This hybrid method allows for the modeling of bond-breaking and bond-forming processes within an enzymatic environment. For this compound, QM/MM calculations could be used to:

Elucidate the detailed mechanism of its enzymatic synthesis or hydrolysis, including the structures and energies of transition states.

Investigate the electronic effects of the protein environment on the reactivity of the ester.

Explain the origins of stereoselectivity in enzymatic reactions involving this compound.

Non-covalent interactions are fundamental to the structure, stability, and function of biological molecules and their complexes. For this compound, these interactions are critical for its conformation and its binding to biological targets.

Hydrogen Bonding: The amino and hydroxyl groups are potent hydrogen bond donors, while the carbonyl oxygen of the ester and the hydroxyl oxygen are hydrogen bond acceptors. The pattern of hydrogen bonding plays a significant role in its interactions with water and with receptor binding sites.

Electrostatic Effects: The partial charges on the atoms of this compound lead to electrostatic interactions with its environment. The distribution of the electrostatic potential around the molecule can indicate regions that are likely to engage in favorable electrostatic interactions with a binding partner.

The analysis of non-covalent interactions can be performed using computational methods, such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, which can visualize and quantify these weak interactions.

Interactive Data Table: Potential Non-Covalent Interactions of this compound

Type of InteractionFunctional Group(s) InvolvedPotential Role
Hydrogen Bond DonorAmino (-NH₂), Hydroxyl (-OH)Interaction with receptor residues (e.g., Asp, Glu, Ser, Thr)
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH)Interaction with receptor residues (e.g., Asn, Gln, Arg, Lys)
Electrostatic InteractionsEntire moleculeOrientation and binding within a polar active site
van der Waals ForcesAlkyl backboneContribution to overall binding affinity

Kinetic Isotope Effect Studies for Reaction Rate Determination

Detailed research findings from kinetic isotope effect (KIE) studies specifically for this compound are not extensively available in the public scientific literature. The kinetic isotope effect is a powerful tool in mechanistic chemistry that involves using isotopically labeled molecules to determine reaction mechanisms and rate-limiting steps. This is achieved by measuring the difference in reaction rates between a molecule with a common isotope (e.g., ¹H) and one with its heavier, less common isotope (e.g., ²H or deuterium).

In principle, for a compound like this compound, KIE studies could provide significant insights into its chemical transformations. For instance, by substituting a hydrogen atom with deuterium (B1214612) at a specific position, such as the carbon bearing the hydroxyl group (C-3) or the amino group (C-4), researchers could elucidate the mechanism of reactions involving these functional groups. If a reaction is observed to be significantly slower with the deuterated compound, it would indicate that the breaking of the C-H bond at that position is involved in the rate-determining step of the reaction.

While specific data for this compound is not available, related studies on similar molecules, such as (R)-3-hydroxybutyrate dehydrogenase, have utilized primary deuterium KIEs to probe the nature of hydride transfer in enzymatic reactions. These studies help in understanding the transition state of the reaction and whether the transfer of a hydride ion is a key factor in the reaction's speed.

Future research employing kinetic isotope effect studies on this compound would be invaluable for a deeper understanding of its reactivity and interaction with biological systems or in synthetic chemical processes. Such studies could, for example, clarify the mechanisms of its enzymatic or chemical degradation, or its role in receptor binding.

Due to the lack of specific research data, no data tables on the kinetic isotope effect of this compound can be presented.

Derivatives, Analogues, and Advanced Functionalization

Synthesis of Protected Amino Acid Derivatives (e.g., Boc-protected, Cbz-protected)

Protecting groups are crucial in multi-step organic syntheses to prevent unwanted side reactions of the amino group of methyl 4-amino-3-hydroxybutanoate (B1234501). The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc-Protected Derivatives: The Boc group is widely used due to its stability under various conditions and ease of removal. The synthesis of N-Boc protected amino esters can be achieved through a one-pot tandem reductive amination/N-Boc protection procedure. nih.gov This method offers high yields and avoids the overalkylation that can lead to tertiary amines as byproducts. nih.gov Another approach involves the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate. rsc.orggoogle.com The reaction is typically carried out in a mixed solvent system such as THF/water. rsc.org

Cbz-Protected Derivatives: The Cbz group is another important protecting group, often employed in peptide synthesis. redalyc.org The synthesis of Cbz-protected amino acids involves the reaction of the amino acid with benzyl (B1604629) chloroformate in the presence of a base. google.com Similar to Boc protection, this method effectively shields the amino group during subsequent synthetic steps. google.comorganic-chemistry.org Deprotection is typically achieved through catalytic hydrogenation. google.com

A comparison of the reactivity of Boc₂O and CbzCl shows that Boc₂O is generally more reactive, leading to faster protection of the amino group. nih.gov

Table 1: Comparison of Boc and Cbz Protecting Groups

FeatureBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Reagent Di-tert-butyl dicarbonate (Boc₂O) rsc.orgBenzyl chloroformate google.com
Reaction Conditions Basic conditions (e.g., NaHCO₃) rsc.orgBasic conditions google.com
Deprotection Acidic conditions (e.g., TFA)Catalytic hydrogenation (e.g., Pd/C, H₂) google.com
Advantages High yields, avoids overalkylation nih.govStable, widely used in peptide synthesis redalyc.org

Formation of Diverse Heterocyclic Structures (e.g., 1,3-oxazolidin-2-ones, pyrroles)

The functional groups of methyl 4-amino-3-hydroxybutanoate serve as versatile handles for the construction of various heterocyclic ring systems, which are prevalent in many biologically active compounds.

1,3-Oxazolidin-2-ones: These five-membered heterocyclic compounds are key structural motifs in several antibacterial agents. mdpi.com A common synthetic route to 1,3-oxazolidin-2-ones involves the cyclization of β-amino alcohols. researchgate.net For instance, the reaction of an amino alcohol with dimethyl carbonate in the presence of a catalyst can yield 4-substituted-3-methyl-1,3-oxazolidin-2-ones. researchgate.net Another method involves the reaction of (R)-epichlorohydrin with sodium cyanate (B1221674) to form (R)-5-(chloromethyl)oxazolidin-2-one, a key intermediate for the synthesis of the anticoagulant rivaroxaban. mdpi.com

Pyrroles: Pyrroles are another important class of nitrogen-containing heterocycles with diverse biological activities. nih.gov The Paal-Knorr synthesis is a classical method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). While not a direct conversion from this compound, its derivatives can be precursors to the necessary starting materials for pyrrole (B145914) synthesis. organic-chemistry.org Modern methods include metal-catalyzed cyclizations, such as the copper-catalyzed reaction of ethynyl (B1212043) methylene (B1212753) cyclic carbamates with amines. organic-chemistry.org

Preparation of Isotopically Labeled Analogues (e.g., Deuterated Compounds) for Research Applications

Isotopically labeled compounds, particularly deuterated analogues, are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. The introduction of deuterium (B1214612) can alter the metabolic fate of a drug, potentially leading to improved pharmacokinetic profiles.

The preparation of deuterated intermediates can be achieved through various methods, including aldehyde-amine condensation followed by a deuteration reaction using heavy water (D₂O) in the presence of a basic catalyst. google.com Another approach utilizes biocatalysis, where enzymes like α-oxo-amine synthase can catalyze the site- and stereoselective deuteration of α-amino acids and their methyl esters using D₂O as the deuterium source. nih.gov This chemoenzymatic synthesis has been demonstrated on a preparative scale for producing deuterated drug analogues. nih.gov

Oligomerization and Functionalization Strategies (e.g., poly-3-hydroxybutyrate derivatives)

This compound is a monomer that can be used to create biodegradable polymers like poly(3-hydroxybutyrate) (PHB) and its derivatives. These polymers are of great interest as sustainable alternatives to petroleum-based plastics. mdpi.commdpi.com

Poly(3-hydroxybutyrate) (PHB) and its Copolymers: PHB is a naturally occurring polyester (B1180765) with properties similar to polypropylene. nih.gov However, it can be stiff and brittle. mdpi.com To improve its physical properties, it is often copolymerized with other monomers, such as 3-hydroxyvalerate (B1259860) to form poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), or 3-hydroxyhexanoate (B1247844) to create poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH). mdpi.comresearchgate.net These copolymers often exhibit enhanced flexibility and a broader processing window. researchgate.net

Functionalization Strategies: The ester groups in the PHB backbone can be targeted for functionalization, although this often leads to chain scission and a decrease in molecular weight. mdpi.com Controlled oligomerization is therefore a key strategy to produce functionalized oligomers. mdpi.com For instance, aminolysis of PHB with bifunctional amines can yield aminated PHB oligomers. mdpi.com Another approach involves the synthesis of multi-arm PHB derivatives, which can have applications in drug delivery and tissue engineering. google.com Furthermore, the synthesis of fully bio-based conjugates, such as poly(3-hydroxybutyrate)-oligo-2-ethyl oxazoline, can lead to novel amphiphilic biopolymers with potential medical applications. nih.gov

Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 4-amino-3-hydroxybutanoate (B1234501). Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the compound's connectivity and stereochemistry.

¹H NMR spectra provide data on the number of different types of protons, their electronic environments, and their proximity to other protons. For Methyl 4-amino-3-hydroxybutanoate, characteristic signals include a singlet for the methyl ester protons (OCH₃), and multiplets for the protons on the carbon backbone (α-CH₂, β-CH, and γ-CH₂). The chemical shifts (δ) of these protons are influenced by the solvent used. For instance, in Dimethyl Sulfoxide (DMSO), the hydroxyl (-OH) and amine (-NH₂) protons are also observable. scienceopen.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Key signals include those for the carbonyl carbon of the ester (COOMe), the carbons of the backbone (β-CH, γ-CH₂, α-CH₂), and the methyl ester carbon (OCH₃). scienceopen.com Purity assessment is also readily achieved with NMR, as the presence of impurities would result in additional, unexpected signals in the spectrum.

Detailed NMR data for this compound and a protected derivative are presented below.

¹H NMR Spectroscopic Data (400 MHz)
CompoundSolventδ (ppm) and Multiplicity
This compoundDMSO-d₆8.05 (s, 1H, OH), 5.58-5.56 (d, 2H, NH₂), 4.09 (s, 1H, βCH), 3.60 (s, 3H, OCH₃), 2.93-2.69 (m, 2H, γCH₂), 2.61-2.40 (m, 2H, αCH₂)
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateCDCl₃5.01 (s, 1H, OH), 4.14-4.06 (m, 1H, βCH), 3.70 (s, 3H, OCH₃), 3.34-3.29 (m, 2H, γCH₂), 2.50-2.47 (m, 2H, αCH₂), 1.41 (s, 9H, Boc)
¹³C NMR Spectroscopic Data (100 MHz)
CompoundSolventδ (ppm)
This compoundDMSO-d₆171.0 (COOMe), 64.2 (βCH), 51.5 (OCH₃), 43.9 (γCH₂), 36.2 (αCH₂)
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoateCDCl₃172.8 (COOMe), 156.7 (Boc C=O), 79.6 (Boc C), 67.8 (βCH), 51.9 (OCH₃), 45.7 (γCH₂), 38.7 (αCH₂), 28.4 (Boc CH₃)

Data sourced from ScienceOpen Supporting Information. scienceopen.com

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for both identifying and quantifying the compound in complex mixtures.

In electrospray ionization (ESI) mass spectrometry, the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion provides the molecular weight. For this compound, the calculated m/z for the [M+H]⁺ ion is 134.08, which is consistent with experimental measurements. scienceopen.com

LC-MS/MS adds a layer of separation before detection, which is crucial for analyzing biological samples. The liquid chromatography step separates the target analyte from other components in the sample based on its physicochemical properties. The separated analyte then enters the mass spectrometer. In tandem MS (MS/MS), the parent ion (e.g., m/z 134.08) is selected and fragmented, producing a unique pattern of daughter ions. This transition from a parent ion to a specific daughter ion can be monitored (Selected Reaction Monitoring, SRM), providing exceptional selectivity and sensitivity for quantification. nih.govnih.gov Derivatization may be employed to enhance ionization efficiency and chromatographic performance. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. metbio.net this compound, due to its polar functional groups (-OH and -NH₂), is not sufficiently volatile for direct GC-MS analysis. Therefore, a crucial prerequisite is derivatization, which converts these polar groups into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization strategies include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, or acylation. sigmaaldrich.com Another approach involves derivatization with alkyl chloroformates, such as methyl chloroformate (MCF). springernature.com Once derivatized, the compound can be separated from other components on a GC column based on its boiling point and interactions with the stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification. d-nb.info GC-MS offers high resolution and is widely used for profiling organic acids and amino acids in metabolic studies. metbio.netmdpi.com

Chromatographic Techniques for Separation and Enantiomeric Excess Determination (e.g., HPLC, Preparative TLC)

Chromatographic techniques are fundamental for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile tool for both analytical and preparative-scale separation. In analytical HPLC, the compound can be separated from starting materials, byproducts, and other impurities, allowing for purity assessment. By using a chiral stationary phase (CSP), HPLC can also be used to separate the enantiomers of this compound, which is critical for applications where stereochemistry is important. rug.nl The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two separated enantiomers.

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for purification, especially on a smaller scale. A sample is applied to a plate coated with a stationary phase (like silica gel), and a solvent system (mobile phase) is used to separate the components based on their differential partitioning between the two phases. The band corresponding to the desired product can be physically scraped from the plate and the compound extracted.

Derivatization Strategies for Analytical Purposes (e.g., for LC-MS/MS, GC-MS)

Derivatization is a chemical modification process used to enhance the analytical properties of a molecule for techniques like GC-MS and LC-MS/MS. For this compound, derivatization serves several key purposes:

Increased Volatility: For GC-MS, derivatization of the polar hydroxyl and amino groups is essential to make the molecule volatile enough to travel through the GC column. sigmaaldrich.commdpi.com

Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column. mdpi.com

Enhanced Ionization Efficiency: For LC-MS, certain derivatization reagents can improve the efficiency of ionization in the MS source, leading to greater sensitivity. nih.gov

Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in both LC and GC. sigmaaldrich.com

Common derivatization reagents include:

Silylating agents (for GC-MS): Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with -OH and -NH₂ groups to form stable TBDMS derivatives. sigmaaldrich.com

Alkyl Chloroformates (for GC-MS): Methyl chloroformate (MCF) reacts with both amino and carboxylic acid groups to create volatile derivatives. springernature.com

Acylating agents (for GC-MS): Anhydrides like pentafluoropropionic anhydride (PFPA) react with amine and hydroxyl groups. mdpi.com

Esterification Reagents (for LC-MS/MS): Reagents like 2-pyridylmethyl (2PM) can be used to derivatize carboxylic acids to enhance detection in positive ion ESI-MS/MS. nih.govnih.gov

Amine-reactive reagents (for LC-MS/MS): Reagents such as benzoyl chloride or N-hydroxysuccinimide (NHS) esters can be used to target the amino group, improving chromatographic retention and detection. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A broad and intense band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. libretexts.orgmasterorganicchemistry.com

N-H Stretch: A medium intensity band (or two bands for a primary amine) in the 3500-3300 cm⁻¹ region, often appearing sharper than the O-H stretch. libretexts.org

C-H Stretch: Bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹) corresponding to the sp³ hybridized C-H bonds of the alkyl chain. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1740-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. masterorganicchemistry.com

C-O Stretch: Bands in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O single bonds of the ester and the alcohol. libretexts.org

The presence and position of these key bands provide strong evidence for the structure of this compound.

Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC) for Characterization of Derivatives

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis can provide valuable information about the physical and chemical changes that occur upon heating, such as melting point, glass transition temperature, and thermal stability.

While data for this compound itself is not widely published, DSC is highly relevant for characterizing its derivatives, such as polymers or co-polymers. For example, in the study of related polyhydroxyalkanoates like poly(3-hydroxybutyrate), DSC is used to determine key thermal properties like melting temperature (Tm) and degradation temperature. researchgate.net This information is critical for understanding the material's processing window and stability. For a crystalline derivative of this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point, providing a measure of its purity and identity.

Method Development and Validation for Analytical Research Protocols

The establishment of a validated analytical method for this compound is a multi-faceted process that adheres to stringent guidelines to guarantee reliable and reproducible results. The methodologies employed are designed to be specific, accurate, precise, and robust. While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles of method development and validation can be illustrated through established protocols for structurally similar compounds, such as its parent carboxylic acid, 4-amino-3-hydroxybutyric acid (GABOB). scienceopen.comnih.gov

A typical analytical method for a compound like this compound would likely involve high-performance liquid chromatography (HPLC) due to its versatility and sensitivity. The development of such a method would entail the systematic optimization of several parameters to achieve the desired separation and detection characteristics.

Key Considerations in Method Development:

Column Selection: A reversed-phase column, such as a C18, is a common starting point for polar analytes like amino acid esters.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be optimized to achieve adequate retention and peak shape. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino group.

Detection: Ultraviolet (UV) detection is a standard approach. The selection of the detection wavelength is based on the UV absorbance spectrum of this compound.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time.

Once the initial chromatographic conditions are established, the method undergoes a rigorous validation process to demonstrate its suitability for its intended purpose. The validation parameters typically assessed are in accordance with international guidelines.

Validation Parameters and Illustrative Data:

The following table outlines the key validation parameters and presents hypothetical, yet representative, data for an HPLC method for this compound, based on findings for analogous compounds. scienceopen.comnih.gov

Validation ParameterAcceptance CriteriaIllustrative Finding
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from process impurities or degradation products was observed at the retention time of the main peak.
Linearity A linear relationship between the concentration of the analyte and the analytical response should be demonstrated. (Correlation coefficient, r ≥ 0.99)Linearity was established over a concentration range of 0.20-0.80 mg/mL with a correlation coefficient (r) of 0.998.
Accuracy The closeness of the test results obtained by the method to the true value. (Recovery should be within 98-102%)The mean accuracy was determined to be 100.5% across three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. (Relative Standard Deviation, RSD ≤ 2%)- Repeatability (Intra-day): RSD of 0.75% - Intermediate Precision (Inter-day): RSD of 1.50%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined to be 0.02 mg/mL.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined to be 0.06 mg/mL.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The method was found to be robust with respect to minor changes in mobile phase pH (±0.2 units) and column temperature (±5 °C).

Chiral Purity Analysis:

Given that this compound is a chiral compound, the development of an analytical method to determine its enantiomeric purity is of great importance, particularly in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even detrimental. Chiral HPLC is the most common technique for this purpose.

Method development for chiral separation would involve screening a variety of chiral stationary phases (CSPs) to find one that provides adequate resolution between the enantiomers. The mobile phase composition is also a critical factor in achieving enantioseparation.

Detailed Research Findings:

While a comprehensive, publicly accessible validation report specifically for this compound is not available, research on similar amino acid esters demonstrates the successful application of both reversed-phase and chiral HPLC for their analysis. For instance, studies on the enantiomeric separation of various amino acid esters have shown that polysaccharide-based chiral stationary phases often provide good resolution. Derivatization is another strategy that can be employed to enhance detectability and chromatographic performance in both HPLC and gas chromatography-mass spectrometry (GC-MS) analyses.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the positions of the hydroxyl (-OH) and amino (-NH2_2) groups. Coupling constants (e.g., J3,4J_{3,4} ~ 4–6 Hz) indicate spatial proximity of these groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C5_5H11_{11}NO3_3, theoretical 133.07 g/mol) and fragmentation patterns.
  • InChIKey Analysis : The condensed InChIKey (e.g., GROIZFGOAFTUNT-UHFFFAOYSA-N) enables rapid database searches for structural analogs .

How do computational tools aid in predicting and optimizing synthesis pathways?

Q. Advanced Research Focus

  • Retrosynthetic Analysis : Tools like Pistachio and Reaxys propose feasible routes by analyzing bond disconnections and precursor availability. For example, methyl 4-oxobutanoate is a common precursor for amino-hydroxy derivatives .
  • Machine Learning Models : Predict reaction feasibility using datasets from BKMS_METABOLIC or REAXYS_BIOCATALYSIS. Parameters like "plausibility scores" prioritize high-yield pathways .
    Limitations : Predictions may overlook solvent effects or steric hindrance, necessitating experimental validation.

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic Research Focus

  • Pharmaceutical Intermediates : The compound serves as a precursor for β-amino alcohol derivatives, which are key motifs in kinase inhibitors and antiviral agents.
  • Protease Inhibition Studies : Its hydroxyl and amino groups mimic transition states in enzymatic cleavage reactions, aiding mechanistic studies .

What strategies optimize the compound’s stability under varying storage and reaction conditions?

Q. Advanced Research Focus

  • Lyophilization : Freeze-drying minimizes hydrolysis of the ester group in aqueous environments.
  • Inert Atmosphere Storage : Nitrogen or argon prevents oxidation of the amino group.
  • pH Buffering : Maintain pH 6–7 to avoid racemization or ester hydrolysis during reactions .

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Methyl 4-amino-3-hydroxybutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.